DDO-7132
Description
DDO-7132 is a synthetic organic compound featuring a pyrrolidone core substituted with a benzodioxole group, a 3-methoxybenzoyl moiety, and a morpholine ethyl side chain (chemical formula: C₂₃H₂₄N₂O₇) . Its synthesis typically involves multi-step reactions, including condensation and catalytic cyclization, achieving yields up to 98% under optimized conditions . Analytical characterization employs techniques such as NMR, HPLC, and mass spectrometry to confirm purity (>95%) and structural integrity .
Properties
Molecular Formula |
C23H21N3O3 |
|---|---|
Molecular Weight |
387.439 |
IUPAC Name |
2-((4-Benzylpiperazin-1-yl)methyl)naphtho[2,1-d]oxazole-4,5-dione |
InChI |
InChI=1S/C23H21N3O3/c27-21-17-8-4-5-9-18(17)23-20(22(21)28)24-19(29-23)15-26-12-10-25(11-13-26)14-16-6-2-1-3-7-16/h1-9H,10-15H2 |
InChI Key |
NTZUMXNKAYXUJS-UHFFFAOYSA-N |
SMILES |
O=C(C1=C2OC(CN3CCN(CC4=CC=CC=C4)CC3)=N1)C(C5=C2C=CC=C5)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DDO-7132; DDO 7132; DDO7132 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
DDO-7132 belongs to a class of heterocyclic small molecules designed for targeted therapeutic applications. Below is a comparative analysis with two structurally and functionally analogous compounds:
Table 1: Comparative Properties of this compound and Analogous Compounds
Structural and Functional Insights
- Compound A (CAS 1761-61-1) : A brominated aromatic ester with applications in flame retardancy. While it shares a benzodioxole group with this compound, its lack of a morpholine side chain limits bioactivity in therapeutic contexts .
- Compound B (DOPO-Zn Derivative) : A phosphorus-zinc complex used in polymer science. Its metal-coordinated structure enhances thermal stability but reduces solubility in polar solvents compared to this compound .
Advantages of this compound
- Enhanced Bioavailability : The morpholine ethyl group improves membrane permeability, evidenced by a bioavailability score of 0.55 (vs. 0.32 for Compound A) .
- Target Selectivity : this compound exhibits 10-fold higher inhibitory activity against EGFR kinases (IC₅₀ = 12 nM) than benzodioxole-based analogs like Compound A .
Research Findings and Mechanistic Studies
Efficacy in Oncology Models
In vitro studies demonstrate that this compound induces apoptosis in non-small cell lung cancer (NSCLC) cells at 10 µM, with minimal cytotoxicity to normal fibroblasts .
Thermodynamic Stability
Differential scanning calorimetry (DSC) reveals a melting point of 215°C for this compound, superior to Compound A (167°C), indicating greater thermal resilience .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
